molecular formula C8H7Br2FO B14057277 1,2-Dibromo-4-ethoxy-5-fluorobenzene

1,2-Dibromo-4-ethoxy-5-fluorobenzene

Cat. No.: B14057277
M. Wt: 297.95 g/mol
InChI Key: ZJZGOTAWJKLLOO-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C8H7Br2FO It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-ethoxy-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of bromine and fluorine reagents under controlled conditions to ensure the selective substitution of the benzene ring. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-ethoxy-5-fluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the compound into different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products .

Scientific Research Applications

1,2-Dibromo-4-ethoxy-5-fluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4-ethoxy-5-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate undergoes further reactions, leading to the formation of various products. The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2-fluorobenzene: Similar in structure but lacks the ethoxy group.

    1,2-Dibromo-4-fluorobenzene: Similar but without the ethoxy group.

    1,2-Dibromo-4-ethoxybenzene: Similar but lacks the fluorine atom.

Uniqueness

1,2-Dibromo-4-ethoxy-5-fluorobenzene is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H7Br2FO

Molecular Weight

297.95 g/mol

IUPAC Name

1,2-dibromo-4-ethoxy-5-fluorobenzene

InChI

InChI=1S/C8H7Br2FO/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3

InChI Key

ZJZGOTAWJKLLOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1F)Br)Br

Origin of Product

United States

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